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molecular formula C8H8N2O B8727286 4-Methylbenzo[d]oxazol-5-amine

4-Methylbenzo[d]oxazol-5-amine

Cat. No. B8727286
M. Wt: 148.16 g/mol
InChI Key: VKYBFWVYPFVAEM-UHFFFAOYSA-N
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Patent
US06110952

Procedure details

A solution of 4-methyl-5-trifluoroacetamidobenzoxazole (3.45 g, 14.13 mmol) in a 20% mixture of water in methanol (20 mL) is treated with anhydrous potassium carbonate (7.80 g, 56.52 mmol). A reflux condenser is attached and the mixture is heated to 90° C. with an oil bath for five hours. The mixture is cooled to room temperature and distributed between ethyl acetate (100 mL) and water (100 mL). The ethyl acetate layer is dried over magnesium sulfate and concentrated under reduced pressure to yield a black residue. This material is purified by chromatography (silica gel, 50% ethyl acetate/hexanes) to afford 2.30 g of 5-amino-4-methylbenzoxazole as an off-white solid.
Name
4-methyl-5-trifluoroacetamidobenzoxazole
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[NH:11]C(=O)C(F)(F)F.O.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CO>[NH2:11][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[N:8][C:7]=2[C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
4-methyl-5-trifluoroacetamidobenzoxazole
Quantity
3.45 g
Type
reactant
Smiles
CC1=C(C=CC2=C1N=CO2)NC(C(F)(F)F)=O
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
7.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser is attached
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a black residue
CUSTOM
Type
CUSTOM
Details
This material is purified by chromatography (silica gel, 50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N=CO2)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 109.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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